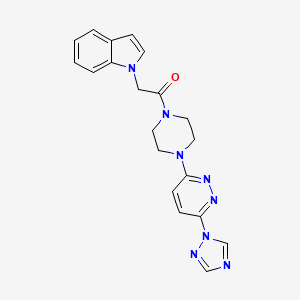
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a useful research compound. Its molecular formula is C20H20N8O and its molecular weight is 388.435. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a complex organic molecule that incorporates a triazole, pyridazine, piperazine, and indole moiety. This structural diversity suggests potential for a wide range of biological activities. This article aims to summarize the current understanding of the biological activity of this compound based on various studies and findings.
Structural Overview
The compound can be broken down into several key components:
- Triazole Ring : Known for its antimicrobial properties.
- Pyridazine Ring : Associated with various pharmacological activities including antihypertensive and antitumor effects.
- Piperazine Moiety : Commonly found in psychoactive drugs and known for its role in enhancing solubility and bioavailability.
- Indole Structure : Linked to numerous biological functions, particularly in neurotransmission.
Antimicrobial Activity
Studies have indicated that derivatives containing the triazole and pyridazine rings exhibit significant antibacterial and antifungal properties. For instance:
- Compounds with a pyridazine structure have shown effectiveness against various microbial strains, with some derivatives demonstrating enhanced activity due to specific substitutions at the ring positions .
Antitumor Activity
Research has highlighted the cytotoxic potential of compounds similar to the target molecule. For example:
- A related compound demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating strong cytotoxicity. This suggests that modifications to the indole or piperazine components could enhance antitumor efficacy .
Anti-inflammatory Properties
Pyridazinone derivatives have been recognized for their anti-inflammatory effects. Compounds designed from similar scaffolds have been evaluated as potential inhibitors of phosphodiesterase 4 (PDE4), which plays a significant role in inflammatory responses .
Case Study 1: Antimicrobial Efficacy
In a study examining various pyridazinone derivatives, compounds featuring the triazole moiety were synthesized and tested against multiple bacterial strains. The results indicated that specific substitutions on the pyridazine ring significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria .
Case Study 2: Cytotoxicity Assessment
Another investigation focused on the cytotoxic properties of compounds structurally related to this compound. The study utilized MTT assays across several cancer cell lines (HeLa, MCF-7) and found that certain derivatives exhibited promising cytotoxic profiles, warranting further exploration into their mechanisms of action .
Data Tables
| Activity | Compound | IC50 Value (μM) | Target/Effect |
|---|---|---|---|
| Antimicrobial | Pyridazinone derivative | Varies | Bacterial strains |
| Antitumor | Related indole derivative | 0.99 | BT-474 cancer cell line |
| Anti-inflammatory | PDE4 inhibitor derivative | Not specified | Inhibition of inflammatory response |
Properties
IUPAC Name |
2-indol-1-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c29-20(13-27-8-7-16-3-1-2-4-17(16)27)26-11-9-25(10-12-26)18-5-6-19(24-23-18)28-15-21-14-22-28/h1-8,14-15H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLGCDWKQZCOMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CN4C=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














